
1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” is a complex organic compound that belongs to the class of dihydroagarofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” typically involves multiple steps, including esterification, acetylation, and benzoylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
“1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
“1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” has various scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Applications in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of “1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to exert its effects.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “1|A, 2|A-Diacetoxy-8|A-isobutanoyloxy-9|A-benzoyloxy-15-|A-(|A-furancarbonyloxy)-4|A, 6|A-dihydroxy-|A-dihydroagarofuran” include other dihydroagarofurans with different substituents. These compounds may share similar chemical properties and biological activities.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C35H42O14 |
|---|---|
Molekulargewicht |
686.7 g/mol |
IUPAC-Name |
[(1S,2S,4S,5R,6S,7S,8S,9S)-4,5-diacetyloxy-7-benzoyloxy-2,12-dihydroxy-2,10,10-trimethyl-8-(2-methylpropanoyloxy)-11-oxatricyclo[7.2.1.01,6]dodecan-6-yl]methyl furan-2-carboxylate |
InChI |
InChI=1S/C35H42O14/c1-18(2)29(39)47-25-24-26(38)35(49-32(24,5)6)33(7,42)16-23(45-19(3)36)27(46-20(4)37)34(35,17-44-31(41)22-14-11-15-43-22)28(25)48-30(40)21-12-9-8-10-13-21/h8-15,18,23-28,38,42H,16-17H2,1-7H3/t23-,24+,25-,26?,27-,28+,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
QYVOMKOLKLKPGK-AYXGDJHISA-N |
Isomerische SMILES |
CC(C)C(=O)O[C@H]1[C@@H]2C([C@@]3([C@@](C[C@@H]([C@@H]([C@]3([C@@H]1OC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CO5)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)O |
Kanonische SMILES |
CC(C)C(=O)OC1C2C(C3(C(CC(C(C3(C1OC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CO5)OC(=O)C)OC(=O)C)(C)O)OC2(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-tetradec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B12403160.png)
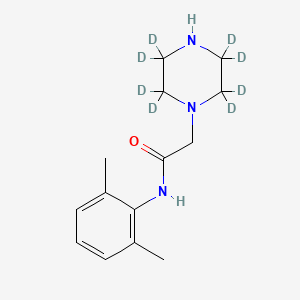

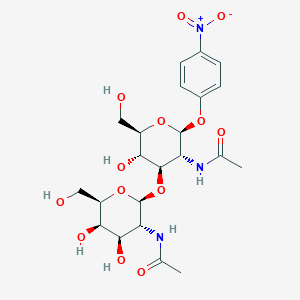
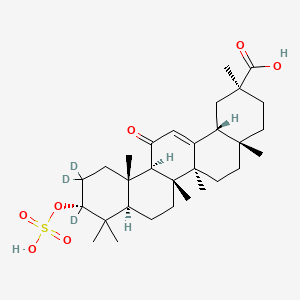

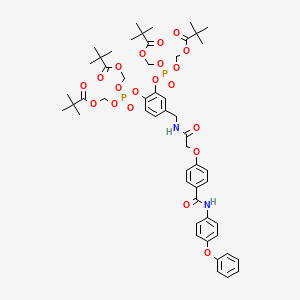


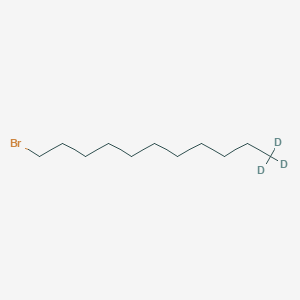
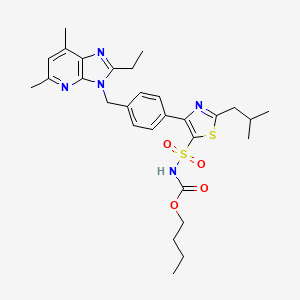
![4-amino-1-[(2R,4R,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12403231.png)
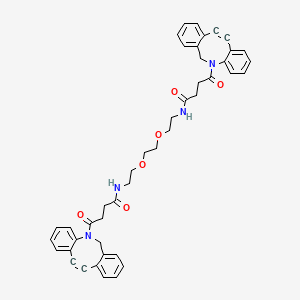
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
